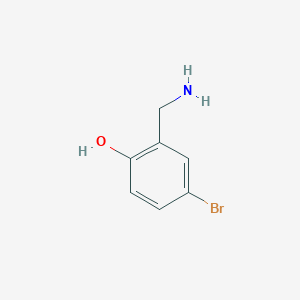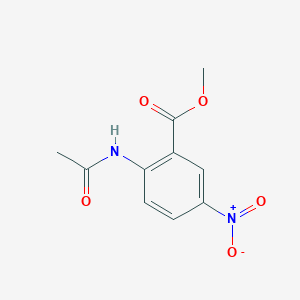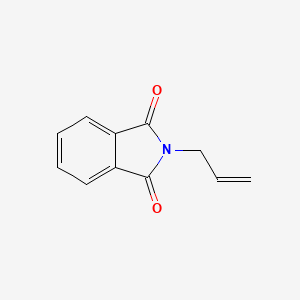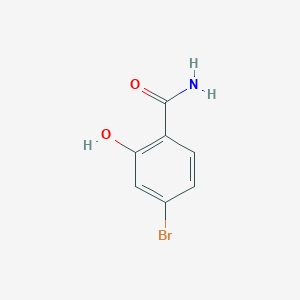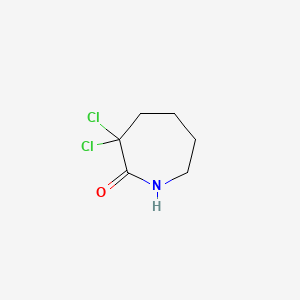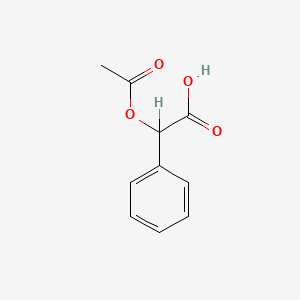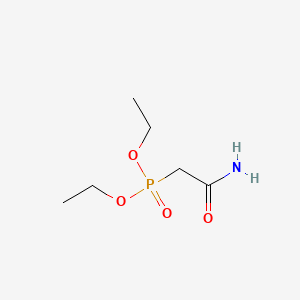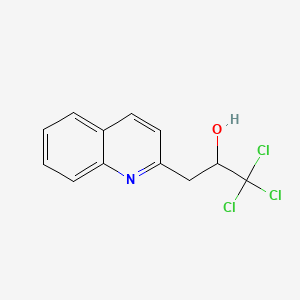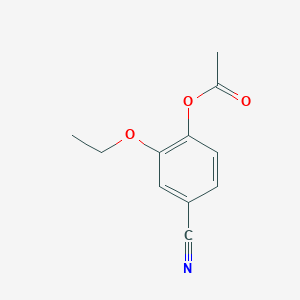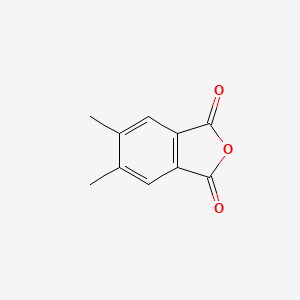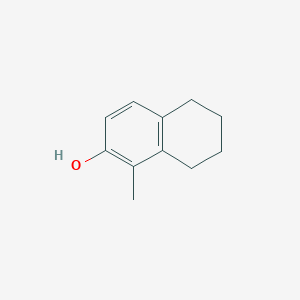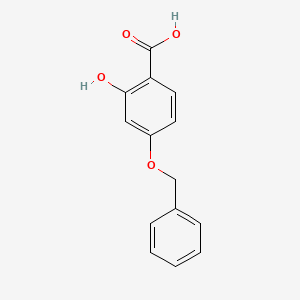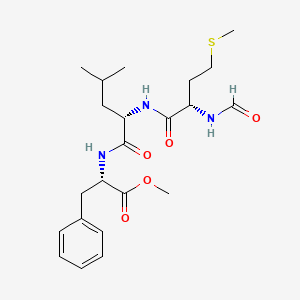
Formylmethionyl-leucyl-phenylalanine methyl ester
説明
Formylmethionyl-leucyl-phenylalanine methyl ester (N-f-MLF-OMe) is a tripeptide with chemotactic properties, meaning it can induce the movement of cells, particularly human leukocytes, towards its concentration gradient. This peptide is related to the naturally occurring formyl-peptide and has been shown to possess biological activity towards human phagocytes, including chemotactic potency, without the need for a free carboxyl group, suggesting that the formyl group plays a crucial role in its activity .
Synthesis Analysis
The synthesis of N-f-MLF-OMe is not directly discussed in the provided papers. However, the enzymatic reduction of a related oxidized peptide, N-formyl-L-methionyl-sulfoxide-L-leucyl-L-phenylalanine, has been studied. This peptide can be reduced to a chemotactically active product using either a methionine sulfoxide peptide reductase from Escherichia coli or a neutrophil extract, indicating the potential for enzymatic synthesis and modification of such peptides .
Molecular Structure Analysis
The molecular structure of N-f-MLF-OMe has been characterized through precision adiabatic vacuum calorimetry, which provides information on the stability of the peptide over a wide temperature range. The peptide was found to be stable with no phase change, transformation, association, or thermal decomposition observed from 6 to 350 K . Additionally, heterochiral N-formyl methionyl peptides have been studied, revealing the crystal and molecular structures of related peptides, which can provide insights into the conformational preferences of such tripeptides .
Chemical Reactions Analysis
The chemical reactivity of N-f-MLF-OMe is not extensively covered in the provided papers. However, the enzymatic reduction of the oxidized form of a similar peptide suggests that N-f-MLF-OMe could potentially undergo similar enzymatic reactions, which could be relevant in biological systems where such peptides may be modified or degraded .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-f-MLF-OMe have been studied through the measurement of heat capacities, which are essential for understanding the thermodynamics of the peptide. The standard thermodynamic functions, including molar heat capacity, enthalpy, entropy, and Gibbs energy, were calculated over the temperature range from 0 to 350 K. The standard entropies of formation of the peptide at 298.15 K were also calculated, providing a comprehensive understanding of its thermodynamic properties .
科学的研究の応用
Neutrophil Activation and Chemotaxis
Formylmethionyl-leucyl-phenylalanine methyl ester (FMLP-OMe) has been extensively studied for its impact on neutrophil functions. This compound is capable of activating several functions in human neutrophils, including chemotaxis, enzyme secretion, and superoxide generation. This is comparable to the activities induced by formylmethionyl-leucyl-phenylalanine (FMLP), indicating its strong biological activity in neutrophil responses (Spisani et al., 1986).
Chemotactic Responses in Blood Monocytes
FMLP-OMe has also been shown to enhance chemotactic activity for human blood monocytes significantly, highlighting the varying responses of different cell types to chemotactic peptides. This has implications for understanding cellular responses in immune processes and inflammation (Ho et al., 1978).
Role in Biological Activity
Research indicates that modifications in FMLP-OMe, particularly at the amide bond, can have selective effects on neutrophil functions. This highlights the critical role of specific molecular structures in determining the biological activity of such peptides (Spisani et al., 1996).
Thermodynamic Properties
The standard thermodynamic functions of FMLP-OMe have been measured, providing insights into its stability and behavior under different temperature conditions. This is vital for its potential applications in various biochemical and pharmacological studies (Markin et al., 2014).
Receptor Binding Insights
Studies have also delved into the mode of binding of FMLP-OMe at receptors, particularly on neutrophils. Understanding the interaction between FMLP-OMe and neutrophil receptors is crucial for comprehending the mechanisms behind its chemotactic and other biological effects (Toniolo et al., 1990).
Inflammatory Responses
FMLP-OMe'srole in inducing inflammatory responses has been explored through studies on animal models. For instance, its intracolonic administration in rabbits was found to produce colitis, suggesting its potential role in inflammatory bowel diseases and the significance of chemotactic peptides in mucosal defense mechanisms (Leduc & Nast, 1990).
Modification Effects on Biological Activities
Synthesis and studies of FMLP-OMe analogs have been conducted to investigate the influence of modifications on biological activities, particularly on human neutrophils. These studies reveal the nuanced effects of structural changes on chemotactic activity and other functions, contributing to our understanding of peptide-receptor interactions (Cavicchioni et al., 1996).
Chemiluminescence Patterns in Human Neutrophils
The peptide has been studied for its effect on chemiluminescence patterns in human neutrophils. Understanding these patterns can provide insights into the cellular mechanisms activated by FMLP-OMe and related peptides, which is important for both basic science and potential clinical applications (Dahlgren et al., 1985).
Membrane Binding and Effects on Leukocytes
Further research includes the examination of how FMLP-OMe and related peptides affect the movement and function of leukocytes. This is pivotal in understanding the role of these peptides in immune responses and potentially in the development of therapeutic agents (Cavalletti et al., 1984).
特性
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDSTRQDCPIBEG-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984419 | |
| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formylmethionyl-leucyl-phenylalanine methyl ester | |
CAS RN |
65929-03-5 | |
| Record name | N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65929-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylmethionyl-leucyl-phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



